Cyclohexyl 4-methylbenzenesulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl 4-methylbenzenesulfinate is an organic compound with the molecular formula C13H18O3S. It is a sulfinic acid ester, where the sulfinic acid moiety is bonded to a cyclohexyl group and a 4-methylbenzene group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohexyl 4-methylbenzenesulfinate can be synthesized through the reaction of cyclohexanol with 4-methylbenzenesulfinyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired sulfinic ester .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the esterification of sulfinic acids with alcohols under controlled conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexyl 4-methylbenzenesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert it to sulfides.
Substitution: Nucleophilic substitution reactions can replace the sulfinyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alkoxides are employed under mild conditions.
Major Products Formed:
Oxidation: Cyclohexyl 4-methylbenzenesulfonate.
Reduction: Cyclohexyl 4-methylbenzenesulfide.
Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Cyclohexyl 4-methylbenzenesulfinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Cyclohexyl 4-methylbenzenesulfinate involves its reactivity as a sulfinic ester. It can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions. The molecular targets and pathways involved are primarily related to its ability to form stable intermediates and products through these reactions .
Vergleich Mit ähnlichen Verbindungen
4-Methylbenzenesulfinate: Shares the sulfinic acid moiety but lacks the cyclohexyl group.
Cyclohexyl 4-methylbenzenesulfonate: An oxidized form of Cyclohexyl 4-methylbenzenesulfinate.
Cyclohexyl 4-methylbenzenesulfide: A reduced form of the compound.
Uniqueness: this compound is unique due to its specific combination of the cyclohexyl and 4-methylbenzene groups, which imparts distinct reactivity and properties compared to its analogs .
Eigenschaften
CAS-Nummer |
23730-24-7 |
---|---|
Molekularformel |
C13H18O2S |
Molekulargewicht |
238.35 g/mol |
IUPAC-Name |
cyclohexyl 4-methylbenzenesulfinate |
InChI |
InChI=1S/C13H18O2S/c1-11-7-9-13(10-8-11)16(14)15-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 |
InChI-Schlüssel |
VKFPIMGZISHRBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)OC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.